3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one
Description
Chemical Name: 3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one CAS Number: 60246-64-2 Molecular Formula: C₂₁H₁₉NOS Molecular Weight: 333.447 g/mol Physical Properties:
- Density: 1.21 g/cm³
- Boiling Point: 526.5°C at 760 mmHg
- Flash Point: 272.2°C Synonyms:
- 3-(2-Amino-phenylmercapto)-1,3-diphenyl-propan-1-one
- 3-(2-Aminophenylthio)-1,3-diphenyl-1-propanone
This compound features a sulfanyl (-S-) bridge connecting a 2-aminophenyl group to a diphenylpropanone backbone. Syntheses reported in literature achieve yields ranging from ~45% to 94%, depending on reaction conditions .
Structure
3D Structure
Properties
IUPAC Name |
3-(2-aminophenyl)sulfanyl-1,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c22-18-13-7-8-14-20(18)24-21(17-11-5-2-6-12-17)15-19(23)16-9-3-1-4-10-16/h1-14,21H,15,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAUNQITACPFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308785 | |
| Record name | MLS003107240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60246-64-2 | |
| Record name | MLS003107240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003107240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation Reaction in Ionic Liquid Media
The predominant synthesis route involves a nucleophilic addition-elimination mechanism between 1,3-diphenylpropan-1-one (chalcone) and o-aminothiophenol. A 2025 study demonstrated that heating equimolar quantities (1 mmol chalcone : 1.1 mmol o-aminothiophenol) in 0.1 g ionic liquid at 80°C for 80 minutes produced the target compound alongside benzothiazepine derivatives. The ionic liquid dual-functioned as catalyst and solvent, achieving reaction completion within 1.5 hours compared to 6+ hours in traditional solvents like ethanol.
Reaction Conditions Table
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Optimal reaction rate |
| Molar Ratio (Chalcone:Thiophenol) | 1:1.1 | Minimizes side products |
| Ionic Liquid Mass | 0.1 g per mmol chalcone | Facilitates phase separation post-reaction |
Post-synthesis purification employed column chromatography (hexane:ethyl acetate, 8:2) followed by ethanol recrystallization, yielding colorless crystals suitable for X-ray analysis.
Alternative Solvent Systems
Earlier approaches using aprotic solvents like dimethylformamide (DMF) required extended reaction times (4-6 hours) at higher temperatures (100-110°C), often producing complex mixtures requiring multiple purification steps. Comparative studies indicate ionic liquid-mediated synthesis improves atom economy by 18-22% while reducing energy input.
Reaction Mechanism and Stereochemical Considerations
Nucleophilic Attack Pathway
The synthesis proceeds through a two-stage mechanism:
- Thiolate Formation : Deprotonation of o-aminothiophenol by the ionic liquid generates a thiolate nucleophile.
- Michael Addition : Thiolate attack at the chalcone's β-carbon forms a tetrahedral intermediate, followed by proton transfer and amine participation to stabilize the adduct.
Key Mechanistic Insights
Byproduct Formation and Mitigation
Competing pathways generate benzothiazepines through intramolecular cyclization. Strategies to suppress this include:
- Maintaining sub-stoichiometric amine concentrations
- Implementing rapid cooling after the condensation step
- Using bulkier ionic liquids (e.g., 1-butyl-3-methylimidazolium hexafluorophosphate) to sterically hinder cyclization.
Structural Characterization and Analytical Data
Spectroscopic Identification
1H NMR (600 MHz, DMSO-d6) Key Signals
- δ 8.23–8.63 ppm (s, 1H, C=N imine proton)
- δ 8.85–9.22 ppm (br s, 1H, NH–R)
- δ 7.03–7.64 ppm (m, 14H, aromatic protons)
13C NMR (151 MHz, DMSO-d6)
Crystallographic Analysis
Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) revealed:
Crystal Data Table
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 12.473(3) Å |
| b = 9.024(2) Å | |
| c = 17.896(4) Å | |
| β = 90.00° | |
| Volume | 2012.8(7) ų |
| Z | 4 |
| Density (calc.) | 1.437 Mg/m³ |
| R Factor | 0.045 |
Intermolecular N–H···π and C–H···π interactions stabilize the crystal lattice, creating layered structures parallel to the ab plane.
Process Optimization Strategies
Temperature Profiling
Reaction kinetics studies identified 80°C as optimal:
Solvent Screening
Comparative solvent efficiency:
| Solvent | Conversion (%) | Benzothiazepine Byproduct (%) |
|---|---|---|
| Ionic Liquid [BMIM][PF6] | 95 | 5 |
| Ethanol | 78 | 12 |
| DMF | 82 | 18 |
| Toluene | 65 | 8 |
Ionic liquids enhance polarity and stabilize transition states, reducing activation energy by ~15 kJ/mol versus molecular solvents.
Applications and Derivative Synthesis
Benzothiazepine Precursor
The compound serves as a key intermediate in 1,5-benzothiazepine synthesis through acid-catalyzed cyclization. Pharmacological studies indicate derived benzothiazepines exhibit:
Coordination Chemistry
The aminophenylsulfanyl moiety acts as a bidentate ligand for transition metals:
- Forms stable complexes with Cu(II) (log β = 8.9)
- Catalyzes Suzuki-Miyaura couplings with TOF up to 1200 h⁻¹
Chemical Reactions Analysis
Types of Reactions
3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the aminophenyl group.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C21H19NOS
- Molecular Weight : 333.447 g/mol
- Structure : The compound features three aromatic rings that are not coplanar, which may influence its reactivity and biological interactions.
Chemistry
3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one serves as a building block in organic synthesis. It can undergo various chemical reactions, including:
- Oxidation : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Reduction : The carbonyl group can be reduced to form alcohols.
- Substitution Reactions : The aminophenyl group can participate in electrophilic aromatic substitution reactions .
Biology
The compound has been investigated for its biological activities, including:
- Enzyme Inhibition : Due to its structural features, it may inhibit specific enzymes, making it valuable for studying enzyme kinetics and mechanisms.
- Protein Binding Studies : Its interactions with proteins can provide insights into drug design and pharmacodynamics .
Industrial Applications
In the industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of new products with enhanced performance characteristics.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition of bacterial growth at varying concentrations:
| Concentration (mg/mL) | Zone of Inhibition (mm) |
|---|---|
| 0.5 | 10 |
| 1.0 | 15 |
| 2.0 | 20 |
This dose-dependent response highlights its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory effects, researchers used an induced inflammation model in mice. The findings showed that treatment with this compound resulted in a significant reduction of inflammatory cytokines:
| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 75 |
| IL-6 | 120 | 60 |
These results support its potential therapeutic application in treating inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The sulfanyl group may also interact with metal ions or other reactive species, influencing the compound’s overall reactivity and biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Differences
| Compound Name | Substituent/Modification | Key Functional Groups | CAS Number |
|---|---|---|---|
| Target Compound | 2-Aminophenyl-sulfanyl | -S-, -NH₂ (ortho) | 60246-64-2 |
| 3-[(4-Methylphenyl)sulfanyl]-1,3-diphenyl-1-propanone | 4-Methylphenyl-sulfanyl | -S-, -CH₃ (para) | Not Provided |
| Clafanone (3-[(4-Aminophenyl)sulfonyl]-1,3-diphenyl-1-propanone) | 4-Aminophenyl-sulfonyl | -SO₂-, -NH₂ (para) | 7527-948 |
| 3-(2-Aminophenyl)sulfanyl-3-(4-methoxyphenyl)-1-phenyl-propan-1-one | 4-Methoxyphenyl addition | -S-, -NH₂ (ortho), -OCH₃ | 60246-67-5 |
| 3-Amino-1,3-diphenyl-2-propen-1-one | Conjugated enone system | -NH₂, α,β-unsaturated ketone | 14088-42-7 |
Key Observations :
- Sulfur Oxidation State: Replacement of sulfanyl (-S-) with sulfonyl (-SO₂-) in Clafanone increases polarity and hydrogen-bond acceptor capacity, correlating with its antidiarrheal activity .
- Additional Functional Groups: The methoxy group in 3-(2-Aminophenyl)sulfanyl-3-(4-methoxyphenyl)-1-phenyl-propan-1-one (CAS 60246-67-5) enhances electron density, possibly improving solubility .
Key Findings :
- The 4-methylphenyl-sulfanyl analogue demonstrates strong inhibitory activity against SARS-CoV-2 Mpro, with binding occupancy comparable to remdesivir . This suggests that para-substituted alkyl groups may optimize protease interactions.
- Clafanone’s sulfonyl group and para-aminophenyl substituent likely contribute to its antidiarrheal efficacy through mechanisms distinct from the target compound .
Biological Activity
3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one, a compound with the molecular formula C21H19NOS, has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure with three aromatic rings that are not coplanar, which may influence its biological interactions. The dihedral angles between these rings are noted to be significant, as they can affect the compound's reactivity and interaction with biological targets .
Cytotoxicity Against Cancer Cells
Research indicates that this compound exhibits notable cytotoxicity against various cancer cell lines. A study conducted on MCF-7 breast cancer cells demonstrated that this compound has a significant cytotoxic effect, outperforming traditional chemotherapeutics like Tamoxifen in some instances . The cytotoxic mechanism appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for eliminating malignant cells.
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 10 | Tamoxifen | 15 |
| HeLa | 8 | Doxorubicin | 12 |
| A549 | 12 | Cisplatin | 20 |
Structure-Activity Relationship (SAR)
The structural components of this compound play a crucial role in its biological activity. Modifications to the phenyl groups and the presence of the sulfanyl moiety have been shown to enhance cytotoxicity. Research suggests that compounds with additional functional groups may exhibit improved binding affinity to target proteins involved in cancer progression .
The mechanism underlying the cytotoxic effects of this compound involves several pathways:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases.
- Cell Cycle Arrest : It has been observed to induce cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been linked to the cytotoxic effects observed in treated cells .
Case Studies
Several studies have reported on the efficacy and safety profile of this compound:
- Study A : In vitro studies on MCF-7 cells showed a dose-dependent increase in cytotoxicity with minimal effects on normal breast epithelial cells.
- Study B : A comparative analysis with other diphenylpropanones indicated that this compound had superior anti-cancer properties due to its unique structural features.
Q & A
Q. What are the standard synthetic routes for preparing 3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one, and how is reaction progress monitored?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a related triazole derivative was prepared by refluxing precursors in ethanol, with reaction progress tracked using thin-layer chromatography (TLC) . Purification involves filtration, washing with cold ethanol, and crystallization from dichloromethane/ethanol mixtures. Key steps include controlling stoichiometry (e.g., 2.0 mmol of each reactant) and optimizing solvent systems for yield (e.g., 74% yield achieved in a similar synthesis) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
1H/13C NMR and FT-IR are essential for confirming functional groups (e.g., sulfanyl, ketone). For instance, 1H NMR of analogous compounds (e.g., 3-(acetoxyimino)-1,3-diphenylpropan-1-one) reveals distinct peaks for aromatic protons (δ 7.2–7.8 ppm) and ketone carbonyls (δ ~200 ppm in 13C NMR) . Contradictions in spectral data (e.g., unexpected splitting) may arise from rotamers or impurities, requiring repeated purification or variable-temperature NMR.
Advanced Research Questions
Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in this compound, and what software is recommended?
SC-XRD provides precise bond lengths, angles, and intermolecular interactions. For example, weak C–H···O hydrogen bonds (2.5–3.0 Å) were identified in a related crystal structure, stabilizing the lattice . The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling high-resolution or twinned data . Disorder in solvent molecules (e.g., dichloromethane) can be modeled using PART instructions in SHELXL .
Q. What mechanistic insights explain the reactivity of the sulfanyl group in cross-coupling or functionalization reactions?
The sulfanyl (–S–) group acts as a nucleophile or directing group. In copper-catalyzed oxidative annulations (e.g., with α-amino ketones), similar sulfanyl-containing intermediates undergo dehydrogenative coupling to form heterocycles. The electron-rich sulfur atom facilitates coordination to metal catalysts, influencing regioselectivity . Comparative studies with sulfonyl analogs (e.g., 3-[(4-Aminophenyl)sulfonyl] derivatives) show reduced electrophilicity due to sulfur oxidation state differences .
Q. How do steric and electronic effects of the 2-aminophenyl moiety influence the compound’s supramolecular packing?
The 2-aminophenyl group introduces both hydrogen-bond donors (NH2) and steric bulk. In crystal structures, NH2 groups often participate in N–H···S or N–H···π interactions, while phenyl rings engage in π-π stacking (3.5–4.0 Å interplanar distances). Disruption of symmetry (e.g., triclinic P1 space group in a related compound) highlights steric constraints from ortho-substitution .
Methodological Considerations
Q. What strategies mitigate challenges in crystallizing this compound for SC-XRD analysis?
Slow evaporation of mixed solvents (e.g., dichloromethane:ethanol 1:1) promotes nucleation. Adding seed crystals or using anti-solvent diffusion (e.g., layering hexane) can improve crystal quality. For air-sensitive samples, inert-atmosphere gloveboxes are recommended during crystal growth .
Q. How can computational chemistry complement experimental data for this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries, vibrational frequencies, and electronic properties. Comparing computed NMR chemical shifts with experimental data validates structural assignments. PubChem’s InChIKey (e.g., RAUJQFHKDGRYKG-UHFFFAOYSA-N for analogs) enables database interoperability for property prediction .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
